molecular formula C19H24N4O5S B2407845 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921566-70-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2407845
CAS No.: 921566-70-3
M. Wt: 420.48
InChI Key: DLGHFXPEEQTVIW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxole moiety linked via a methyl group to the acetamide backbone.
  • A thioacetamide bridge connecting to a substituted imidazole ring.
  • A 5-hydroxymethyl group on the imidazole core.
  • An N-isopropylamino-oxoethyl side chain at position 1 of the imidazole.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-12(2)22-17(25)8-23-14(9-24)7-21-19(23)29-10-18(26)20-6-13-3-4-15-16(5-13)28-11-27-15/h3-5,7,12,24H,6,8-11H2,1-2H3,(H,20,26)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHFXPEEQTVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of an imidazole ring and a thioacetamide group further enhances its potential as a therapeutic agent. The chemical structure can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Pharmacological Properties

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of inflammatory mediators such as prostaglandins .
  • Analgesic Effects : The compound may also possess analgesic properties, potentially comparable to traditional NSAIDs like diclofenac. In vitro studies have demonstrated that related compounds can achieve analgesic activity in the range of 40-51% protection against pain models .
  • Antimicrobial Activity : Compounds containing imidazole rings have been reported to exhibit antimicrobial properties. The specific interactions and mechanisms remain to be fully elucidated but are believed to involve disruption of microbial cell membranes.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, the compound can reduce inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs.
  • Modulation of Pro-inflammatory Cytokines : Research indicates that similar compounds can lower levels of pro-inflammatory cytokines such as IL-1β, contributing to their anti-inflammatory effects .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant COX-2 inhibition with IC50 values ranging from 0.04 to 0.46 μM for related compounds .
Study 2Reported analgesic activity comparable to diclofenac, with a maximum protection rate of 51% in pain models .
Study 3Found antimicrobial efficacy against various bacterial strains, although specific data on the compound was limited .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5-hydroxymethyl-imidazole distinguishes it from nitroimidazole derivatives (e.g., 28k), which may confer reduced toxicity .
  • Thioacetamide linkages are common in analogues like W1 and 9c, but the target’s isopropylamino-oxoethyl chain offers unique steric and electronic properties .
  • Synthesis methods often rely on coupling reactions (e.g., benzoylation in ), suggesting shared synthetic pathways for acetamide derivatives.

Key Observations :

  • Nitroimidazoles (e.g., 28k) are associated with antitubercular activity but may face toxicity challenges, whereas the target’s hydroxymethyl group could improve safety .
  • Thiazole-triazole hybrids (e.g., 9c) demonstrate how heterocyclic diversity enhances target specificity, a strategy applicable to optimizing the target compound .

Physicochemical and Spectral Comparisons

  • IR/NMR Data :
    • The target’s thioacetamide bridge would show C=O stretches near 1670–1700 cm⁻¹, similar to benzoyl derivatives in .
    • Benzo[d][1,3]dioxole protons typically resonate at δ 6.8–7.1 ppm in ¹H-NMR, as seen in compound 28 .
  • Solubility: The isopropylamino-oxoethyl chain may enhance aqueous solubility compared to halogenated analogues (e.g., 9c’s bromophenyl) .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step pathways under inert conditions (e.g., nitrogen atmosphere) to prevent moisture interference. Key steps include:

  • Coupling of the benzo[d][1,3]dioxole moiety with the imidazole-thioacetamide core using DMF or acetonitrile as solvents .
  • Optimization of reaction parameters (temperature: 60–80°C, reaction time: 12–24 hours) to achieve yields >70% .
  • Purification via column chromatography and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the thioether linkage and hydroxymethyl group .
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers screen its biological activity in preliminary studies?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases .

Q. What stability challenges arise under varying pH and oxidative conditions?

  • pH stability : Degrades rapidly at pH <3 (acidic hydrolysis of the thioacetamide bond) and pH >10 (imidazole ring opening) .
  • Oxidative stability : Susceptible to peroxide-induced oxidation; stabilize with antioxidants like BHT in formulation studies .

Q. How can solubility limitations be addressed for in vitro assays?

  • Use DMSO as a primary solvent (stock solutions at 10 mM) .
  • For aqueous systems, employ co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • SAR studies : Replacing the isopropylamino group with cyclopropyl enhances cytotoxicity (e.g., IC₅₀ reduced from 12 µM to 4 µM in MCF-7 cells) .
  • Electron-withdrawing groups (e.g., -NO₂) on the benzo[d][1,3]dioxole moiety improve antimicrobial potency by 3-fold .

Q. How can conflicting data on biological activity be resolved?

  • Meta-analysis : Compare datasets from analogous compounds (e.g., N-(3,5-dimethylphenyl) derivatives) to identify trends in substituent effects .
  • Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What mechanistic insights can be gained from spectroscopy and molecular docking?

  • Fluorescence quenching : Reveals binding to human serum albumin (Kₐ = 1.2 × 10⁴ M⁻¹), suggesting plasma protein interaction .
  • Docking simulations (AutoDock Vina): Predict strong affinity (−9.2 kcal/mol) for the EGFR kinase domain, guiding target validation .

Q. What are the dominant degradation pathways under accelerated stability testing?

  • Hydrolytic degradation : Thioacetamide cleavage dominates at 40°C/75% RH, forming mercaptoimidazole byproducts .
  • Photodegradation : UV exposure (λ = 254 nm) induces benzo[d][1,3]dioxole ring opening; protect with amber glass .

Q. How can in vivo pharmacokinetic challenges be addressed?

  • Prodrug strategies : Acetylate the hydroxymethyl group to improve oral bioavailability (tested in rodent models) .
  • Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance half-life from 2.1 to 8.5 hours .

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